Journal Name:Energy Advances
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00011C
In this experimental and optimization study, banana (Musa acuminata) flower petal ash has been considered as an effective catalyst in the room temperature (28 °C) assisted transesterification to produce biodiesel from waste cooking oil. The transformation of Musa acuminata flower petals to ash catalyst has been performed by a simple conventional open-air burning process. Three important parameters (catalyst concentration, methanol/oil (M/O) molar ratio and time) that play a significant role in the conversion of waste cooking oil to waste cooking oil methyl ester (biodiesel) were investigated. In order to maximize the conversion rate these key transesterification parameters were optimized using central composite rotatable design of response surface methodology. A metaheuristic algorithm popularly known as particle swarm algorithm has been used to observe a clear picture of the global optimum points scattered around the search domain. Particle swarm optimization has also been used to validate the results obtained from central composite rotatable design. The chemical composition and morphology of the ash catalyst have been investigated using several analytical techniques. It was observed that the catalyst remained active until the 4th reaction cycle. The catalyst's reusability, renewability and robust activity in the reaction make it efficient, economic, green and industrially applicable.
Imidazolium and picolinium-based electrolytes for electrochemical reduction of CO2 at high pressure†
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00001F
Ionic liquids (ILs) have been considered among one of the most promising materials under investigation for integration of CO2 capture and electrochemical reduction (ECR). In the design of an IL-based electrolyte that can be employed industrially, the understanding of the influence of IL structure on ECR was considered essential. In this context, electrolytes with trifluoromethanosulfonate (OTf) anion were investigated as aqueous electrolytes for electrochemical reduction of CO2 at high pressure and near room temperature with zinc electrodes. The effect of replacing the 1-ethyl-3-methyl-imidazolium cation [EMIM] by 1-ethyl-3-picolinium [C2(3)pic] and by 1-ethyl-4-picolinium [C2(4)pic] cations was studied. The use of picolinium-based electrolytes in ECR is for the first time reported. A high-pressure single compartment test bed was used for electrolyte screening. Carbon monoxide productivities and selectivities were determined for the several electrolytes with different water contents. The electrolytes were characterized by cyclic voltammetry and electrochemical impedance spectroscopy. Electrolyte conductivities and diffusion coefficients were estimated. The effect of the cations is complex as it affects conductivity, double layer structure, reaction reversibility and even the ionic liquid physical state. Notwithstanding, it is possible to tune these properties to achieve similar CO productions with reduced IL amounts, considering the nature of the cation and the water content, leading to the design of more cost effective electrolytes for efficient ECR process.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00017B
Isoprene was converted to a jet fuel blendstock through thermal cyclodimerization followed by hydrogenation. The dimerization was performed at moderate temperature (200 °C) and completed in 90 min. The product distribution consisted of six isomers produced via Diels–Alder [4+2]-cycloadditions as well as [4+4]-cycloadditions. The hydrogenation reactions were conducted with Pt, Pd, and Ni-based catalysts. The Pt and Ni catalysts yielded >99% saturated C10H20 products, while significant quantities of p- and m-cymene were generated with the Pd-catalyst. The hydrogenated isoprene dimers (HID) exhibited outstanding fuel properties including a gravimetric net heat of combustion (NHOC) of 43.34 MJ kg−1, a density of 0.806 g mL−1, and a −20 °C kinematic viscosity of 3.10 mm2 s−1. These values are 1.3% higher, 4% higher, and 61% lower, respectively, compared to the Jet-A specifications. These properties suggest that HID can be used as a blendstock with either conventional jet fuel or bio-based synthetic paraffinic kerosenes (SPKs) to enhance the operability and performance of the final fuel blend. The catalyst- and solvent-free dimerization method is amenable to a high-throughput process for fuel production. In combination with biosynthetic generation of isoprene or isoprene precursors, the approach described herein holds great promise for the formulation of drop-in sustainable aviation fuels.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90022J
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00050D
In the present study, intermediate molybdenum oxide (MoO2) structures are synthesized via an in situ reduction process in an autoclave in the presence of nitrogen (N) and carbon (C), respectively. The carbothermic reduction favored the formation of MoO2 structures with smaller crystallite sizes. The synthesized samples showed the formation of laminar, faceted, and stacked structures as determined by FESEM and TEM analyses. The presence of C and N in the synthesized samples, elucidated by XPS analysis, contributed to the efficiency and stability of the electrolytic hydrogen evolution reaction (HER) and pseudocapacitance performance. The synthesized samples exhibited very low Tafel slopes (46.3–47.8 mV dec−1) for the HER activity and showed very high stability (3000 CV cycles) over a wide voltage window (0–1 V). Moreover, the synthesized samples required a very low overpotential of 80 mV to produce a current density of 10 mA cm−2. The cyclic voltammetry (CV) and galvanic charge–discharge (GCD) characteristics revealed the actual pseudocapacitor behavior of the synthesized samples. CV and GCD signals revealed the potential application of the synthesized samples for pseudocapacitor applications. The active sites on the edges and N and C in the synthesized samples enhanced their potential use as electrocatalysts for the HER and electrode materials for pseudocapacitors.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90007F
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D1YA00042J
Shea butter oil (SBO) is underutilized in the biodiesel production industry in Nigeria because of its high free fatty acid (FFA) content, which reduces its biodiesel yield. This research aimed at optimizing shea butter oil biodiesel (SBOB) production using a biomass-derived heterogeneous catalyst. Crude SBO was purified and then esterified with H2SO4. An active heterogeneous catalyst was synthesized from snail shells via calcination at 100–900 °C. The calcined samples were characterized using XRD, SEM and EDS. The esterified SBO was transesterified using the calcined sample with the highest CaO percentage as a catalyst. Both esterification and transesterification processes were optimized using half factorial design of Design-Expert 11. The influence of the catalyst dosage, ethanol to oil ratio, reaction temperature, reaction time, and agitation speed was investigated on SBOB yields. XRD results showed that the snail shell calcined at 900 °C gave the highest yield (75%) of CaO. SEM results showed that the pore sizes ranged from 1.09 to 3.19 μm in the snail shell calcined at 100 °C and 5.30 to 9.18 μm in the sample calcined at 900 °C. EDS results showed that the calcium, oxygen and carbon contents in the snail shell calcined at 100 °C were 18.2, 44.4, and 28.0%, respectively, while their corresponding values in the sample calcined at 900 °C were 25.5, 30.1, and 23.0%, respectively. The highest FFA percentage reduction (60.36%) in SBO was obtained under optimum conditions of the 6.1 molar ratio, 78 °C reaction temperature, 120 min reaction time, 6.5 ml H2SO4, and 600 rpm agitation speed. The highest yield of SBOB (97.40%) was obtained under optimum conditions of the 9.1 molar ratio, 78 °C reaction temperature, 15 min reaction time, 3 wt% catalyst concentration, and 600 rpm agitation speed.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90024F
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00130F
Transition metal hexacyanometallates, so-called Prussian Blue Analogs (PBAs), have received massive attention as aqueous Na-ion battery electrode materials for large-scale energy storage systems not only due to their simple and low-cost synthesis procedures but also a superior cycling life. Still, aqueous Na-ion batteries based on PBA cathodes generally exhibit low energy density due to the relatively low redox potential and limitation of the electrochemical stability of aqueous electrolytes. It has been reported that the larger the empirical radii of the nitrogen-coordinated transition metal are, the higher the redox potential is obtained. In this context, sodium indium hexacyanoferrate appears to have a high potential to be a high-voltage cathode for aqueous Na-ion batteries. In this study, electrochemically deposited NaIn[Fe(CN)6] thin films demonstrated a promising performance as cathode materials for aqueous Na-ion batteries. Such electrodes showed a very high ‘mean half-charge potential’ of 1.57 V vs. RHE (at pH = 5.8, 1.0 V vs. SSC) and a specific capacity of 58 mA h g−1, making full use of the extended stability window of highly concentrated aqueous sodium perchlorate electrolyte (8 M). A strong dependence of the electrode stability on the employed electrolyte anion (ClO4− > NO3− > SO42−) and concentration was found, as well as on the anodic cut-off potential. These electrodes showed high stability with 75% capacity retention even after more than 16 000 cycles for a reduced potential window. Previously found correlations for the formal electrode potentials of PBA-based cathode materials can be confirmed for NaIn[Fe(CN)6] as well: the quasi-reversible potential for intercalation/deintercalation of alkali metal cations appears to increase as the hydration energy of alkali metal cations becomes less negative. The nature of the nitrogen-coordinated transition metal present in various hexacyanoferrate-based PBAs appears to be involved in determining the electrode potential: the bigger empirical radii of these transition metals seem to correlate with the more positive electrode potentials.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00274D
Lanthanide sulfide nanorods (LSNRs) were synthesized by fusing sodium (Na) metal with hexahydrate chloride salts of lanthanum (La), cerium (Ce), terbium (Tb), and holmium (Ho) (LnCl3·6H2O) with 4f0, 4f1, 4f9, and 4f11 electrons (4f#e), respectively. Na reduced LnCl3·6H2O to Ln(OH)3 + 3H2 as a crash reaction methodology (CRM). Aq-Ln(OH)3 with H2S developed La2S3, Ce2S3, Tb2S3, Ho2S3, LSNRs, which were doped with graphene oxide (GO) at ∼60 for an LSNR:GO template (LGT), characterized with XRD, FT-IR, TGA/DTG, SEM, DLS, FESEM + EDS, C, H, N/S elemental analysis, Raman spectroscopy and survismetry. The 0.010 g% aq-LSNR and LGT were studied separately and with 0.010 g% (w/v) bovine serum albumin (BSA) from 283.15 to 315.15 K, and 0.002–0.010 g% @0.004 g% LSNR and LGT with 0.010% aq-BSA at 298.15 K. Their densities (ρ, g cm−3), viscosity (η, mPa s), sound velocity (μ, m s−1), surface tension (γ, mN m−1), friccohesity (σ, s cm−1), isentropic compressibility (Ks,ϕ, cm s2 g−1), activation energy (Ea, J mol−1), and the thermodynamic parameters enthalpy (ΔH, kJ mol−1), Gibbs free energy (ΔG, kJ mol−1), and entropy (ΔS, J mol−1) imply interactive activities with globular protein. LSNRs and LGT photocatalytically (PCR) and sonocatalytically (SCR) reduced methylene blue (MB), brilliant blue red (BBR), brilliant blue green (BBG) and methyl orange (MO). LGT recycled wastewater containing fluorescent dyes in ∼60 min while GO did it in 120 min and LSNRs in 24 h under sunlight (SL). Sonicated dyes with aq-LGT at 28 kHz for 5, 10, 20, 30, 60 min were reduced with 40–90% Φ compared to 98% with PCR in 1st order kinetics. The physicochemical properties (PCPs) of LSNR and LGT predicted their structural activities with reusability.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00096B
The development of energy-efficient and economically attractive ways of utilization of methane for the production of chemicals/liquid fuels remains one of the long-standing challenges in catalysis. Li/MgO catalysts synthesized by a successive deposition–sublimation method show high activity and stability during the oxidative conversion of methane to olefins. A surfactant-assisted solvothermal method was used to synthesize the MgO support and then Li was deposited onto the support MgO by applying a successive deposition–sublimation method, where the initially deposited Li was sublimated and stabilized at 900 °C and this process was done for two consecutive times to prepare the final Li-doped MgO catalyst. For comparison purposes, several Li loaded catalysts were also prepared by the deposition method only. Different analytical techniques were used to characterise the prepared catalysts in order to understand and relate their physico-chemical properties to their catalytic activity. The catalyst prepared by the deposition–sublimation method (3.6Li/MgODep–Sub) showed high methane conversion and C2 selectivity compared to the catalysts prepared by only deposition method. The 3.6Li/MgODep–Sub catalyst showed ∼38% CH4 conversion with 55% ethylene selectivity and 23% ethane selectivity with a total C2 selectivity of 78% at 700 °C, and the catalyst was highly stable without losing its activity even after 24 h time on stream. It was found that the catalyst prepared by the deposition method deactivates rapidly with time and the activity is also low. DFT studies showed that Li doping to MgO has a significant promotional effect on the methane C–H activation. The C–H activation barrier was reduced by nearly 85 kcal mol−1 over the Li-doped MgO surface, Li2–MgO(100), compared to the undoped MgO(100) surface.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00173J
Hydrogen production along with CCUS (carbon capture, utilization, and storage) are two critical areas towards decarbonization and transition to net-zero from the current fossil fuel-based energy system. Although some technical challenges and relatively high costs of these technologies are the limiting factors for their wide-scale use in the short term, the other challenge in the mass-adoption of these technologies is the lack of the hydrogen- and CO2-compatible midstream (transport, pipelines, storage, etc.) and downstream (engines, turbines, etc.) infrastructure, especially as it is related to the scale required for their wide adoption. The widespread infrastructure to support the large-scale hydrogen (H2) economy with CCUS is not expected to be ready before 2030 in any part of the world, although the social and legal obligations to decarbonize energy and other infrastructure-heavy sectors are moving much faster. The lack of compatible midstream and downstream infrastructure is limiting the large-scale utilization of H2, and captured CO2 can be partially offset by producing sustainable liquid electro-fuels (e-fuels) derived from H2 and captured CO2. The carbon-neutral liquid e-fuels derived from H2 and captured CO2 are attractive for multiple reasons, which include (i) being compatible with existing infrastructure for storage and transportation, (ii) being compatible with existing internal combustion engines in aviation, shipping, freight, etc., without requiring any modification to the engine or other equipment, (iii) being low in sulfur and being also able to be mixed with kerosene produced using fossil fuel, and (iv) huge transport market for their fossil fuel-based counterparts, with potential for greater long-term returns in view of their contribution in reducing carbon emissions from this sector. In terms of the technology readiness level and the field experience, liquid e-fuels have been produced at various pilot and industrial scales worldwide without any technical barriers. This study reviews a large number of technologies for H2 production (16 technologies), CO2 capture (7 technologies), their performance data, and the costs. Further, this study reviews the processes, including reactions, catalysts, and costs, to produce two liquid e-fuels (e-methanol and e-kerosene) that can be used as carbon-neutral alternatives to their fossil fuel-based conventional counterparts. The current and future projects for commercial production of liquid e-methanol and e-kerosene are also reviewed. Finally, the outlook and challenges to produce liquid e-fuels are discussed along with recommendations.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00279E
Lithium ion cells, although near ubiquitous as a portable power source in today's society, have rare, but well documented failure pathways which generate gas, fumes and smoke, and often result in fire. Whilst the composition of the gas has been subject to much analysis, far fewer reports have focussed on the nature of any solid materials released. This work describes the causing to fail (by applying an external heat source) of a range of commercially available and widely used cells. Samples of both the smoke generated during the failure, and the residues left surrounding the cell after failure, were analysed for metal content by ICP-AES. These showed that all samples contained the key metals expected to be in cell cathodes (nickel, manganese, cobalt and aluminium) in not dissimilar ratios. However, the ratio of these elements differed from cell to cell, as the cathode varied.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90027K
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90026B
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00311B
The glycerol oxidation reaction (GOR) affords an energetically more favorable route for assisted H2 production compared to the oxygen evolution reaction, with concurrent anodic value-added chemical generation. Herein, a self-supported CoP–Cu3P composite on carbon cloth (CoP–Cu3P/CC) has been fabricated, which exhibits excellent activity toward the GOR, requiring a low applied potential of 1.13 V (vs. reversible hydrogen electrode) to reach 10 mA cm−2. Through combined surface elemental analysis, cyclic voltammetry, and in situ Raman spectroscopy characterizations, we reveal that metal elements in the mixed phosphide phases interact synergistically, leading to facilitated surface reconstruction and improved electrochemical activity. We further develop an electrolytic cell where the GOR is paired with the hydrogen evolution reaction using CoP–Cu3P/CC as both the anode and cathode, which only needs the application of 1.21 V to reach a geometric current density of 10 mA cm−2. This work provides a facile strategy to couple glycerol upgrading in an energy-saving water electrolysis system.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA90032G
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Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00077F
Mo-doped BiVO4's lower efficiency can be attributed in part to exciton recombination losses. Recombination losses during photoelectrochemical water oxidation can be eliminated by using glycerol as a hole acceptor. This results in an enhanced photocurrent density. In this research, we present the synthesis of a Mo-doped BiVO4 photoelectrode with a greater photocurrent density than a traditional pristine photoanode system. Increased photon exposure duration in the presence of glycerol leads to 8 mA cm−2 increase in photocurrent density due to the creation of a capacitance layer and a decrease in charge transfer resistance on the photoelectrode in a neutral-phosphate buffer solution thus confirming the photo charging effect. Glycerol photooxidation improves the photoelectrode's rate of hydrogen evolution. Research into the effects of electrolyte and electrode potential on photoelectrodes has revealed that when the applied potential increases, the light absorbance behaviour changes following its absorption distribution over the applied potential. Under a transmission electron microscope (TEM), a unique dynamical crystal fringe pattern is found in the nanoparticles scratched from the photoelectrode.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00197G
In order to enhance the performance and stability of the naturally occurring dye-based DSSCs, various engineered photoanodes were employed. In this study, Fe-doped TiO2 nanorod (NR) based photoanodes were synthesized on transparent conducting fluorine doped tin oxide (FTO) electrodes with the different concentrations of Fe (Ti1−xFexO2, x = 0–0.1) by a simple and economical hydrothermal method. The impact of Fe doping on the physicochemical and electrical characteristics of Ti1−xFexO2 photoanodes was investigated. The effect of Ti1−xFexO2 photoanodes in a dye-sensitized solar cell (DSSC) setup utilizing a natural dye extracted from Beta vulgaris (BV) was analyzed. The photovoltaic performance of the fabricated device using Ti1−xFexO2 NRs is tested by current density–voltage (J–V) and incident photon-to-electron conversion efficiency (IPCE) characteristics to estimate the power conversion efficiency (PCE). The maximum photocurrent density of the DSSC device increased from 80 to 129.758 μA cm−2, whereas the PCE enhanced nearly twice from 0.26% to 0.52% with the insertion of 5 at% Fe in TiO2 NRs. The experimental result demonstrates that the charge injection and separation are significantly improved by the Ti1−xFexO2 interlayer. We predict that Ti1−xFexO2 photoanodes with improved responsiveness can replace the pure TiO2 nanostructures for promising photovoltaic applications. In addition to photovoltaics, these Ti1−xFexO2 photoanodes may serve as an encouraging approach for photocatalysis and photo sensors.
Energy Advances ( IF 0 ) Pub Date : , DOI: 10.1039/D2YA00183G
In this work, a heterostructured electrode based on a nickel–cobalt sulfide@nickel–cobalt layered double hydroxide (NCS@NC LDH) core–shell nanoarray is fabricated using a three-step hydrothermal strategy, which has the advantages of high mass loading (over 8.1 mg cm−2), an open structure, fast charge transfer capability and low ion diffusion resistance. Experimental analyses and theoretical calculations confirm that heterostructured NCS@NC LDH can induce spontaneous and rapid charge transfer from the shell to the core and improve the ion storage capability of the electrode. As expected, the designed electrode boosts the specific capacitance to an ultrahigh value of 16.3 F cm−2 (2010 F g−1) at 1 mA cm−2, which is approximately 2.14 times and 8.36 times those of NiCo2S4 and the Ni–Co layered double hydroxide. In addition, the assembled asymmetric supercapacitor shows a high areal energy density of 880 μW h cm−2 (108.8 W h kg−1) under a power density of 1.5 mW cm−2 and long-term cycling stability. This work demonstrates an efficient strategy for realizing high-energy-density supercapacitors via electrode interface design.
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